1,4-Dibenzoylbutane
Overview
Description
1,4-Dibenzoylbutane is a useful research compound. Its molecular formula is C18H18O2 and its molecular weight is 266.3 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 105666. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
1. Polymorphic Research
1,4-Dibenzoylbutane has been studied for its polymorphic characteristics. A new triclinic polymorph of this compound was discovered, differing from the known monoclinic polymorph by slight variations in torsion angles of the central chain. This discovery is significant in the field of crystallography and material sciences, offering insights into the structural diversity and potential applications of this compound (Ton & Bolte, 2004).
2. Agricultural Applications
In agriculture, solid lipid nanoparticles and polymeric nanocapsules have been explored as carrier systems for bioactive compounds. Research involving this compound derivatives has demonstrated their potential in modifying the release profiles of fungicides, thus enhancing the efficiency and reducing environmental toxicity of agricultural treatments (Campos et al., 2015).
3. Chemical Synthesis
The compound has been used in chemical synthesis, such as the AlCl3-mediated aldol cyclocondensation to form cyclopentene and cyclohexene derivatives. This process highlights its utility in organic synthesis, offering efficient pathways for generating structurally diverse compounds (Miyahara & Ito, 2014).
4. Liquid Crystal Research
The study of this compound derivatives in the formation of liquid crystals, particularly in the context of azomethines containing ester groups, sheds light on their potential applications in display technologies and materials science (Iwan et al., 2010).
5. Photoinitiators and Radical Sources
Research on acylgermanes, including derivatives of this compound, as photoinitiators and sources for Ge-centered radicals, has significant implications in photopolymerization and materials science. This research provides insights into the reactivity and applications of these compounds in advanced manufacturing processes (Neshchadin et al., 2013).
Properties
IUPAC Name |
1,6-diphenylhexane-1,6-dione | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18O2/c19-17(15-9-3-1-4-10-15)13-7-8-14-18(20)16-11-5-2-6-12-16/h1-6,9-12H,7-8,13-14H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VRBLNWVVFVBNRK-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(=O)CCCCC(=O)C2=CC=CC=C2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20187423 | |
Record name | 1,6-Diphenylhexane-1,6-dione | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20187423 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
266.3 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
3375-38-0 | |
Record name | 1,6-Diphenyl-1,6-hexanedione | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=3375-38-0 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 1,6-Diphenylhexane-1,6-dione | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003375380 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 1,4-Dibenzoylbutane | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=105666 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 1,4-Dibenzoylbutane | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=22675 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 1,4-Dibenzoylbutane | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=1159 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 1,6-Diphenylhexane-1,6-dione | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20187423 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 1,6-diphenylhexane-1,6-dione | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.020.152 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the molecular structure of 1,4-Dibenzoylbutane and what are its key spectroscopic features?
A1: this compound features a linear chain of four carbon atoms flanked by two benzoyl (C6H5CO-) groups. Its molecular formula is C18H18O2 [, ]. Spectroscopically, the presence of a trans conformation in the -CH2-CH2- segment is evidenced by characteristic infrared absorptions at 1467 cm-1, 1308 cm-1, and 931 cm-1 [].
Q2: How does the conformation of this compound vary in the solid state?
A2: Interestingly, this compound exhibits polymorphism, meaning it can exist in different crystalline forms. One polymorph displays a monoclinic crystal structure with an all-trans conformation for the central -CH2-CH2- unit []. A more recently discovered triclinic polymorph also exists, differing slightly in the torsion angles of this central chain []. This highlights the conformational flexibility of the molecule.
Q3: Can this compound be used as a starting material for synthesizing other compounds?
A3: Yes, this compound serves as a versatile precursor in organic synthesis. For instance, it can undergo reductive coupling in the presence of titanium complexes and electrochemical methods to produce 1,2-diphenylcyclohexene []. This exemplifies its utility in constructing cyclic structures.
Q4: What unique reactions does this compound undergo due to its 1,4-diketone structure?
A4: The 1,4-diketone functionality of this compound makes it susceptible to a range of intriguing reactions. Upon treatment with zinc, it undergoes an intramolecular Reformatsky reaction []. Additionally, reactions with bases can lead to the formation of epoxy ketones [], showcasing the diverse reactivity arising from its structure.
Q5: Has this compound been studied in the context of photochemistry?
A5: Indeed, the photochemical behavior of this compound has been investigated. Upon irradiation, it undergoes Norrish Type II cleavage, a characteristic reaction of ketones, resulting in the formation of 2,5-diphenylfuran []. This highlights its photochemical reactivity and potential applications in light-driven transformations.
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